molecular formula C16H16O4 B13920787 Benzoic acid, 2-methoxy-6-methyl-4-(phenylmethoxy)- CAS No. 22375-06-0

Benzoic acid, 2-methoxy-6-methyl-4-(phenylmethoxy)-

Cat. No.: B13920787
CAS No.: 22375-06-0
M. Wt: 272.29 g/mol
InChI Key: SXPSIOUMJVFLAV-UHFFFAOYSA-N
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Description

Benzoic acid, 2-methoxy-6-methyl-4-(phenylmethoxy)- is an organic compound with a complex structure that includes a benzoic acid core substituted with methoxy, methyl, and phenylmethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-methoxy-6-methyl-4-(phenylmethoxy)- typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the methylation of a hydroxybenzoic acid derivative, followed by the introduction of the phenylmethoxy group through etherification reactions. The reaction conditions often require the use of strong bases and organic solvents to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-methoxy-6-methyl-4-(phenylmethoxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of alcohols or hydrocarbons.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes

Scientific Research Applications

Benzoic acid, 2-methoxy-6-methyl-4-(phenylmethoxy)- has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-methoxy-6-methyl-4-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. Its effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in their activity.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, methyl ester
  • Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, ethyl ester
  • Benzoic acid, 2,4-dimethoxy-6-methyl-, methyl ester

Uniqueness

Benzoic acid, 2-methoxy-6-methyl-4-(phenylmethoxy)- is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural difference can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.

Properties

CAS No.

22375-06-0

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

2-methoxy-6-methyl-4-phenylmethoxybenzoic acid

InChI

InChI=1S/C16H16O4/c1-11-8-13(9-14(19-2)15(11)16(17)18)20-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,17,18)

InChI Key

SXPSIOUMJVFLAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)OC)OCC2=CC=CC=C2

Origin of Product

United States

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